Tyrosine, 3-hydroxy-O-methyl-

Parkinson's Disease Pharmacokinetics Therapeutic Drug Monitoring

Accurate quantification of 3-OMD is critical for therapeutic drug monitoring and COMT inhibitor efficacy studies, where unstable reference materials cause assay drift. This 3-O-Methyl-L-DOPA standard provides the consistent purity required for LC-MS/MS and HPLC validation. - Enables precise measurement of the 3-OMD/L-DOPA ratio for adherence assessment. - Defined 15-hour half-life makes it the superior long-term biomarker. - Ready-to-use standard eliminates the variability of in-house extraction.

Molecular Formula C10H13NO4
Molecular Weight 211.22
CAS No. 35296-56-1
Cat. No. B601199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosine, 3-hydroxy-O-methyl-
CAS35296-56-1
Molecular FormulaC10H13NO4
Molecular Weight211.22
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(C(=O)O)N)O
InChIInChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Methyl-L-DOPA Overview


Tyrosine, 3-hydroxy-O-methyl- (CAS 35296-56-1), commonly referred to as 3-O-Methyl-L-DOPA (3-OMD), is the primary O-methylated metabolite of L-DOPA, generated endogenously via the enzymatic action of catechol-O-methyltransferase (COMT) [1]. With a molecular formula of C₁₀H₁₃NO₄ and a molar mass of 211.217 g·mol⁻¹, 3-OMD is distinguished by an extended elimination half-life of approximately 15 hours [2]. This property drives its substantial accumulation in plasma and cerebrospinal fluid (CSF) during chronic L-DOPA therapy, a factor that is central to its role as both a biomarker of drug metabolism and a competitive modulator of L-DOPA's therapeutic efficacy [2].

L-DOPA metabolite exposure studies
Blood-brain barrier LNAA transporter competition models
COMT inhibition target-engagement research

Why L-DOPA and 3-OMD Are Not Interchangeable


Despite 3-OMD being the direct metabolic derivative of L-DOPA, generic substitution between these compounds is scientifically invalid due to fundamental differences in pharmacokinetic behavior and physiological activity. The most critical distinction is their elimination half-life: L-DOPA has a short half-life of approximately 1 hour, whereas 3-OMD's half-life extends to approximately 15 hours, leading to plasma concentrations that are typically several-fold higher than those of the parent drug during chronic therapy [1]. Furthermore, 3-OMD is not merely an inert byproduct; it actively competes with L-DOPA for transport across the blood-brain barrier (BBB) via the large neutral amino acid (LNAA) transport system, thereby directly modulating L-DOPA's access to its central site of action [2]. Consequently, substituting 3-OMD for L-DOPA would fail to replicate the pharmacodynamic effects of dopamine replacement and would instead introduce confounding competitive inhibition. The specific quantitative distinctions outlined below are essential for accurate experimental design, therapeutic drug monitoring (TDM), and the interpretation of COMT inhibitor efficacy.

Half-life mismatch
3-OMD half-life ~15 h vs L-DOPA ~1 h; accumulation may shift exposure-response relationships in chronic models.
BBB transport competition
3-OMD competes for LNAA transporter, potentially altering L-DOPA brain availability in research models.
Pharmacodynamic role
3-OMD does not provide dopamine replacement; reported in vitro evidence shows blockade of L-DOPA neuroprotective effects.

Quantitative Evidence: 3-OMD vs L-DOPA


Extended Half-Life and Plasma Accumulation

3-O-Methyl-L-DOPA exhibits a significantly prolonged elimination half-life compared to its parent compound, L-DOPA. This fundamental pharmacokinetic difference results in its characteristic accumulation in the plasma of patients undergoing chronic L-DOPA therapy [1]. Specifically, 3-OMD's half-life is approximately 15 hours, in stark contrast to L-DOPA's half-life of about 1 hour [2].

Half-life comparison
Reported
~15 h (3-OMD) vs ~1 h (L-DOPA), ~15-fold difference
Supports exposure-model context
Cross-study comparable; human PK context
Parkinson's Disease Pharmacokinetics Therapeutic Drug Monitoring

3-OMD Accumulation in Advanced Parkinson's

During a 16-hour continuous intrajejunal infusion of Levodopa-Carbidopa Intestinal Gel (LCIG) in advanced Parkinson's disease patients, the mean steady-state plasma concentration (Cavg) of 3-OMD was substantially higher than that of L-DOPA [1]. The metabolite-to-parent (M/P) ratio for AUC₁₆ was 5.97 ± 1.09, indicating that systemic exposure to 3-OMD was nearly six times greater than that of the parent drug [1].

Steady-state exposure
Head-to-head
Cavg 17.1 vs 2.91 µg/mL; M/P AUC ratio 5.97
Supports exposure-model interpretation
16-h LCIG infusion; n=18
Parkinson's Disease Pharmacokinetics LCIG Infusion 3-OMD

Competitive Inhibition of L-DOPA at the BBB

3-OMD competes directly with L-DOPA for uptake across the blood-brain barrier (BBB) via the L-system large neutral amino acid transporter [1]. Experimental determination of 3-OMD's BBB transport kinetics in rats revealed a saturable component with a Kt of 0.13 mM and a Vmax of 37 nmoles/g/min. Crucially, 3-OMD was shown to competitively inhibit the BBB penetration of radiolabeled L-DOPA [1].

BBB transport kinetics
Class-level
Kt 0.13 mM; Vmax 37 nmoles/g/min; inhibited L-DOPA uptake
Supports BBB transport model context
Rat brain regional uptake study; class-level inference
Blood-Brain Barrier Pharmacodynamics Competitive Inhibition Parkinson's Disease

3-OMD/L-DOPA Ratio Predicts Clinical Response

The plasma ratio of 3-OMD to L-DOPA has been identified as a critical determinant of clinical response to L-DOPA therapy [1]. In a study of parkinsonian patients, all nonresponders to treatment exhibited 3-OMD/L-DOPA ratios greater than 1, even two hours post-dose. In contrast, patients who were clinical responders consistently demonstrated ratios of less than 1 [1].

3-OMD/L-DOPA ratio
Head-to-head
Ratio >1 associated with lower L-DOPA bioavailability; ratio <1 with higher
Reported endpoint ratio context
2 h post-dose; decarboxylase inhibitor co-therapy
Therapeutic Drug Monitoring Biomarker Clinical Response Prediction Parkinson's Disease

3-OMD Blocks Astrocyte-Mediated Neuroprotection

In primary co-cultures of mesencephalic neurons and striatal astrocytes, L-DOPA (25 µM) exerts a neuroprotective effect on dopaminergic neurons. This effect is almost completely abolished by the simultaneous addition of 3-OMD at concentrations of 10 µM or 100 µM [1].

Astrocyte neuroprotection
Head-to-head
L-DOPA (25 µM) neuroprotection reduced by 3-OMD (10–100 µM)
Supports in vitro co-culture model context
Primary rat mesencephalic neurons
Neuroprotection Astrocytes Dopaminergic Neurons In Vitro Model

3-OMD Reduction as a Marker of COMT Inhibition

The efficacy of peripheral COMT inhibitors is directly reflected in the reduction of plasma 3-OMD concentrations. In a clinical study of 110 Parkinson's disease patients, those receiving a COMT inhibitor (entacapone or opicapone) in addition to standard L-DOPA/DDC inhibitor therapy exhibited significantly lower 3-OMD levels (7,365 ± 9,718 pmol/mL) compared to those not receiving a COMT inhibitor (18,068 ± 12,723 pmol/mL) [1]. Correspondingly, L-DOPA plasma concentrations were significantly higher in the COMT inhibitor group (7,034 ± 4,852 vs. 3,755 ± 3,014 pmol/mL) [1].

COMT inhibitor effect
Head-to-head
3-OMD reduced ~59% (18,068→7,365 pmol/mL); L-DOPA increased ~87%
Supports target-engagement evaluation
n=110; entacapone/opicapone
COMT Inhibitor Entacapone Opicapone Pharmacodynamics Therapeutic Drug Monitoring

3-O-Methyl-L-DOPA: Research and TDM Applications


TDM Biomarker for L-DOPA Therapy

The extended half-life and high plasma concentrations of 3-OMD make it a superior biomarker for therapeutic drug monitoring in Parkinson's disease. Its levels reflect long-term L-DOPA exposure and adherence, and the 3-OMD/L-DOPA ratio provides a quantitative threshold (>1 vs. <1) to identify nonresponders and guide therapeutic adjustments [1]. Measurement of 3-OMD in plasma or dried blood spots is a recommended initial step for TDM programs [2].

Reference Standard for COMT Inhibitor Studies

In both preclinical and clinical studies evaluating novel or existing COMT inhibitors, the reduction in plasma 3-OMD concentration is a primary pharmacodynamic endpoint for target engagement [1]. The quantitative changes in 3-OMD levels, as demonstrated with entacapone and opicapone, serve as a benchmark for comparing the potency and efficacy of new chemical entities. Pure 3-OMD reference material is essential for calibrating and validating the HPLC and LC-MS/MS assays required for such studies [2].

Diagnostic Biomarker for AADC Deficiency

3-OMD levels in dried blood spots (DBS) are strongly elevated in patients with AADC deficiency, a rare inherited disorder of monoamine neurotransmitter synthesis. In a review of 34 patients, 3-OMD was found to be increased in all cases, making it a promising peripheral biomarker for diagnosis and newborn screening programs [1]. This application expands the utility of 3-OMD beyond Parkinson's disease into the realm of pediatric neurometabolic disorders.

Internal Standard for L-DOPA Bioanalysis

Stable isotope-labeled analogs, such as 3-O-Methyl-L-DOPA-d3, are used as internal standards in mass spectrometry-based methods (LC-MS/MS) for the accurate and precise quantification of 3-OMD and L-DOPA in complex biological matrices like plasma and CSF [1]. This is crucial for ensuring the reliability of data in pharmacokinetic studies and clinical TDM services.

Application
Selection Property
Validation Focus
L-DOPA metabolism & PK studies
3-OMD accumulation and half-life
Exposure-response model interpretation
COMT inhibitor evaluation
Plasma 3-OMD reduction endpoint
Target engagement pharmacodynamics
AADC deficiency research
Elevated 3-OMD in dried blood spots
Research biomarker specificity
LC-MS/MS quantification
Stable isotope-labeled internal standard
Matrix-effect correction and method accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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